1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O. It is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxy-2-fluorobenzene with trifluoromethylating agents under specific conditions. Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been reported to be effective in synthesizing this compound .
Chemical Reactions Analysis
1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of a fluorine atom, which can significantly alter its reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene:
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: The nitro group introduces different electronic effects, making it suitable for different types of chemical reactions and applications.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
ISFQEAVGJFSGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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